Cas no 81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine)

5'-O-DMT-2'-TBDMS-Uridine 化学的及び物理的性質
名前と識別子
-
- 5'-O-DMT-2'-TBDMS-Uridine
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyld methylsilyl)oxy)-4-hydroxytetrahydrofu...
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 2'-O-tert-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)uridine
- 2'-O-TERT-BUTYLDIMETHYLSILYL-5'-O-DMT-URIDINE
- 5’-DMT-2’-TBDMS-rU
- 5'-DMT-2'-TBDMS-RU
- 2'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)uridine
- C36H44N2O8Si
- 2618AC
- 2'-O-tertButyldimethylsilyl-5'-O-DMT-uridine
- 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-uridine
- 5'-O-(4,4'-Dimethoxytrity
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (ACI)
- 2′-O-tert-Butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)uridine
- 1-[(2R,3R,4R,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-HYDROXYOXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldmethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- AKOS015999127
- 1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AS-10167
- CS-0154964
- DA-70191
- AC-32207
- DTXSID50451982
- 81246-80-2
- 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- SCHEMBL1582059
- MFCD00135726
- C76600
- 5'-O-(4,4'-Dimethoxytrityl) 2'-O-[(1,1-dimethylethyl)-dimethylsilyl]-uridine
- J-700365
- PD158436
- J-700111
- HY-W102322
-
- MDL: MFCD00135726
- インチ: 1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
- InChIKey: KVHQIELPHWJPSY-WXQJYUTRSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O[Si](C)(C)C(C)(C)C)[C@H](N2C=CC(=O)NC2=O)O1
計算された属性
- せいみつぶんしりょう: 660.28669290g/mol
- どういたいしつりょう: 660.28669290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 47
- 回転可能化学結合数: 12
- 複雑さ: 1070
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.5E-5 g/L) (25 ºC),
5'-O-DMT-2'-TBDMS-Uridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD215388)
5'-O-DMT-2'-TBDMS-Uridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O29890-10g |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 97% | 10g |
¥4486.0 | 2023-07-10 | |
MedChemExpress | HY-W102322-100mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 99.63% | 100mg |
¥500 | 2023-08-31 | |
TRC | D494218-500mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 500mg |
$ 70.00 | 2022-06-05 | ||
abcr | AB496831-100 mg |
5'-o-Dmt-2'-tbdms-uridine; 98% |
81246-80-2 | 100mg |
€541.30 | 2023-06-15 | ||
Matrix Scientific | 091170-250mg |
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 95+% |
81246-80-2 | 95+% | 250mg |
$435.00 | 2023-09-06 | |
Chemenu | CM137920-1g |
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
81246-80-2 | 97% | 1g |
$163 | 2022-09-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225604-100mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 98% | 100mg |
¥150.00 | 2024-07-28 | |
1PlusChem | 1P008L9O-100g |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 98% | 100g |
$2216.00 | 2025-02-24 | |
MedChemExpress | HY-W102322-250mg |
5'-O-DMT-2'-TBDMS-Uridine |
81246-80-2 | 99.63% | 250mg |
¥148 | 2024-04-17 | |
A2B Chem LLC | AE00012-100g |
5'-O-Dmt-2'-TBDMS-uridine |
81246-80-2 | 98% | 100g |
$2098.00 | 2024-04-19 |
5'-O-DMT-2'-TBDMS-Uridine 合成方法
ごうせいかいろ 1
1.2 Reagents: Imidazole Solvents: Dimethylformamide
1.3 Reagents: Methylamine Solvents: Ethanol
1.4 Solvents: Dichloromethane
1.5 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Pyridine
1.6 Reagents: Pyridine
1.7 Solvents: Methanol
ごうせいかいろ 2
1.2 12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
ごうせいかいろ 3
1.2 Reagents: Pyridine , Hydrofluoric acid, homopolymer, compd. with pyridine ; 2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
1.4 Reagents: Pyridine ; rt
1.5 12 h, rt
1.6 Solvents: Methanol ; rt
ごうせいかいろ 4
1.2 rt; 24 h, rt
1.3 Reagents: Methanol , Diisopropylethylamine ; rt
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ; rt
5'-O-DMT-2'-TBDMS-Uridine Raw materials
- tert-butyl(chloro)dimethylsilane
- 4,4'-Dimethoxytrityl chloride
- 2'-O-tert-Butyldimethylsilyluridine
- 5'-O-DMT-rU
- Uridine
5'-O-DMT-2'-TBDMS-Uridine Preparation Products
5'-O-DMT-2'-TBDMS-Uridine 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
5'-O-DMT-2'-TBDMS-Uridineに関する追加情報
Recent Advances in the Synthesis and Applications of 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2)
The compound 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its critical role as a protected nucleoside intermediate in oligonucleotide synthesis. Recent studies have focused on optimizing its synthetic pathways, exploring its applications in mRNA therapeutics, and improving its scalability for industrial production. This research brief consolidates the latest findings and technological advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the key advancements in the synthesis of 5'-O-DMT-2'-TBDMS-Uridine involves the development of more efficient protecting group strategies. Researchers have reported improved yields and reduced side reactions by employing novel catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of palladium-based catalysts significantly enhances the selectivity of the 2'-TBDMS protection step, minimizing undesired byproducts. This innovation is particularly relevant for large-scale production, where yield and purity are paramount.
In addition to synthetic improvements, recent research has explored the compound's applications in mRNA vaccine development. The COVID-19 pandemic has underscored the importance of mRNA technology, and 5'-O-DMT-2'-TBDMS-Uridine serves as a crucial building block for modified nucleosides that enhance mRNA stability and translational efficiency. A 2022 study in Nature Biotechnology highlighted how incorporating this protected uridine derivative into mRNA sequences can reduce immunogenicity while maintaining high levels of protein expression, a finding with profound implications for future therapeutic designs.
Another area of interest is the compound's potential in antisense oligonucleotide (ASO) therapies. Researchers have investigated its utility in constructing chemically modified ASOs that target disease-causing RNAs with high specificity. A recent publication in Nucleic Acids Research (2023) detailed how 5'-O-DMT-2'-TBDMS-Uridine-derived modifications can improve the pharmacokinetic properties of ASOs, such as increased resistance to nucleases and enhanced cellular uptake. These modifications are being tested in preclinical models for neurodegenerative diseases and cancers, showing promising preliminary results.
Despite these advancements, challenges remain in the industrial-scale production of 5'-O-DMT-2'-TBDMS-Uridine. Issues such as cost-effective raw material sourcing, environmental sustainability of synthetic routes, and regulatory compliance are active areas of research. A 2023 industry report by Chemical & Engineering News emphasized the need for greener chemistry approaches, including biocatalytic methods, to address these challenges. Several biotech firms are now investing in enzyme-mediated synthesis pathways, which could revolutionize the production landscape in the coming years.
In conclusion, 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) continues to be a pivotal compound in nucleic acid therapeutics, with ongoing research uncovering new synthetic methods and therapeutic applications. The integration of advanced catalytic systems, mRNA technology, and sustainable production practices positions this molecule at the forefront of modern pharmaceutical innovation. Future studies are expected to further elucidate its role in next-generation therapies and large-scale manufacturing processes.
81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine) 関連製品
- 33421-43-1(2,2'-Bipyridine,1-oxide)
- 2228595-99-9(2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)
- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)
- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)
- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)
- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)
- 1797710-93-0(3-(4-Fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)
